Increased Lipophilicity and Polar Surface Area Compared to the Unsubstituted Scaffold
The target compound exhibits a computed logP of 2.87 and a polar surface area (PSA) of 70.67 Ų . These values are distinctly higher than those of the unsubstituted 2-azabicyclo[4.2.0]octane-2-carboxylate core (logP 3.16, PSA 38.91 Ų) , indicating that the introduction of the 7-amino-8,8-dimethyl substitution pattern increases polarity and hydrogen-bonding capacity while maintaining a favorable logP for CNS drug-likeness. The additional H-bond donors (2 vs. 1) and acceptors (4 vs. 2) further differentiate it for target engagement.
| Evidence Dimension | Computed lipophilicity (logP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | logP = 2.87; PSA = 70.67 Ų; HBD = 2; HBA = 4; MW = 254.24 |
| Comparator Or Baseline | Tert-butyl 2-azabicyclo[4.2.0]octane-2-carboxylate (P-489200150): logP = 3.16; PSA = 38.91 Ų; HBD = 1; HBA = 2; MW = 223.07 |
| Quantified Difference | Δ logP = -0.29; Δ PSA = +31.76 Ų; Δ HBD = +1; Δ HBA = +2; Δ MW = +31.17 |
| Conditions | Calculated using mcule property calculator; software defaults |
Why This Matters
The significantly higher PSA and additional hydrogen-bond donors directly influence solubility and permeability profiles, making this compound a better candidate for targets requiring polar interactions while retaining sufficient lipophilicity for membrane penetration.
